Enhanced Lipophilicity (LogP 1.93) vs. Des-Bromo Analog (LogP 1.17) for Improved Membrane Permeability
The target compound exhibits a calculated LogP of 1.9348, compared to 1.1723 for the des-bromo analog 3,5-difluoro-4-formyl pyridine . This ΔLogP of +0.76 represents a shift into a more favorable lipophilicity window for passive membrane permeability and CNS penetration, while remaining below the typical LogP cutoff of 5 associated with poor developability [1].
| Evidence Dimension | LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 1.9348 |
| Comparator Or Baseline | 3,5-Difluoro-4-formyl pyridine (CAS 870234-98-3): LogP = 1.1723 |
| Quantified Difference | ΔLogP = +0.7625 (65% increase in lipophilicity) |
| Conditions | Calculated LogP values from vendor computational chemistry data |
Why This Matters
Higher LogP within the drug-like range can improve passive membrane permeability, which is critical for intracellular target engagement in medicinal chemistry programs targeting the CNS or other privileged compartments.
- [1] Lipinski, C.A. et al. (2001) Experimental and computational approaches to estimate solubility and permeability in drug discovery. Advanced Drug Delivery Reviews, 46, 3-26. View Source
